1-(bromomethyl)-4-(propane-2-sulfonyl)benzene
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Overview
Description
1-(Bromomethyl)-4-(propane-2-sulfonyl)benzene is an organic compound characterized by a benzene ring substituted with a bromomethyl group and a propane-2-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-(propane-2-sulfonyl)benzene can be synthesized through a multi-step process involving the bromination of toluene derivatives followed by sulfonylation. The typical synthetic route involves:
Bromination: Starting with 4-methylbenzene, bromination is carried out using bromine in the presence of a catalyst such as iron(III) bromide to yield 1-(bromomethyl)-4-methylbenzene.
Sulfonylation: The brominated product is then subjected to sulfonylation using propane-2-sulfonyl chloride in the presence of a base such as pyridine to obtain this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-4-(propane-2-sulfonyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as hydroxide, amine, or thiolate.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Products include hydroxymethyl, aminomethyl, or thiomethyl derivatives.
Oxidation: Products include sulfonic acids or sulfonyl chlorides.
Reduction: Products include sulfides or thiols.
Scientific Research Applications
1-(Bromomethyl)-4-(propane-2-sulfonyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-(bromomethyl)-4-(propane-2-sulfonyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack, while the sulfonyl group can participate in various redox reactions. These interactions facilitate the compound’s role in organic synthesis and chemical modifications.
Comparison with Similar Compounds
1-(Bromomethyl)-4-methylbenzene: Lacks the sulfonyl group, making it less versatile in certain reactions.
4-(Propane-2-sulfonyl)toluene: Lacks the bromomethyl group, limiting its reactivity in nucleophilic substitution reactions.
1-(Chloromethyl)-4-(propane-2-sulfonyl)benzene: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and reaction conditions.
Uniqueness: 1-(Bromomethyl)-4-(propane-2-sulfonyl)benzene is unique due to the presence of both bromomethyl and sulfonyl groups, providing a combination of electrophilic and redox reactivity. This dual functionality makes it a valuable intermediate in organic synthesis and various chemical applications.
Properties
CAS No. |
942199-51-1 |
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Molecular Formula |
C10H13BrO2S |
Molecular Weight |
277.2 |
Purity |
95 |
Origin of Product |
United States |
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